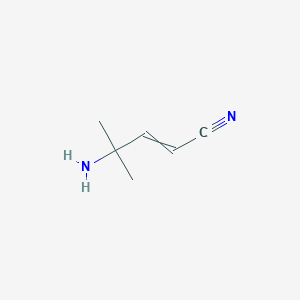
4-Amino-4-methylpent-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-methyl-2-pentenenitrile is an organic compound with the molecular formula C6H10N2 It is a nitrile derivative with an amino group and a methyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-4-methyl-2-pentenenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentenenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-4-methyl-2-pentenenitrile may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity 4-Amino-4-methyl-2-pentenenitrile suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methyl-2-pentenenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-amino-4-methylpentane.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used to achieve the reduction of the nitrile group.
Substitution: Substitution reactions often involve halogenating agents or electrophiles that react with the amino group under controlled conditions.
Major Products Formed
Oxidation: Oximes and nitrile oxides.
Reduction: 4-Amino-4-methylpentane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-4-methyl-2-pentenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-methyl-2-pentenenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can undergo electrophilic addition. These interactions enable the compound to participate in a wide range of chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pentenenitrile: Similar in structure but lacks the amino group.
4-Amino-2-pentenenitrile: Similar but with a different substitution pattern on the pentene backbone.
Uniqueness
4-Amino-4-methyl-2-pentenenitrile is unique due to the presence of both an amino group and a nitrile group on the same molecule
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
4-amino-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H10N2/c1-6(2,8)4-3-5-7/h3-4H,8H2,1-2H3 |
InChI Key |
OTUPSZYUYMWPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



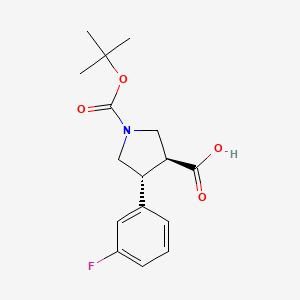
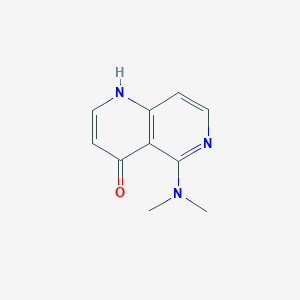
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
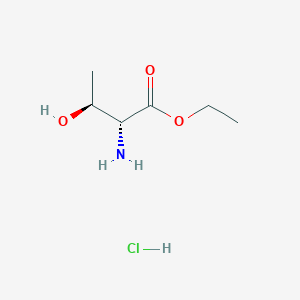
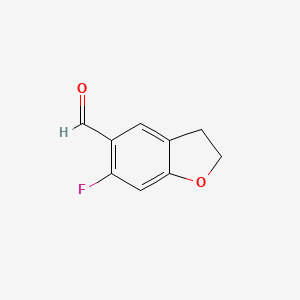
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
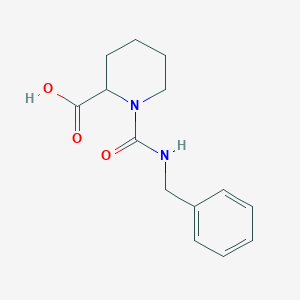
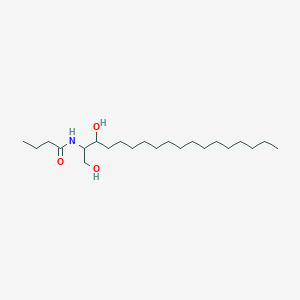

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
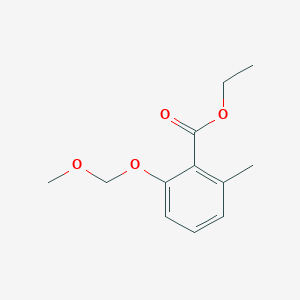
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
